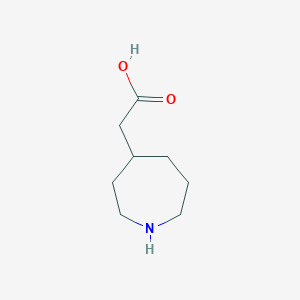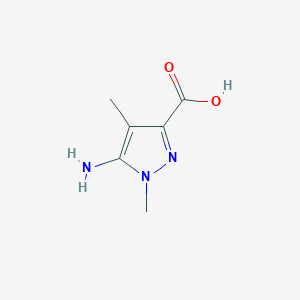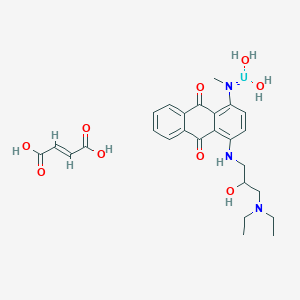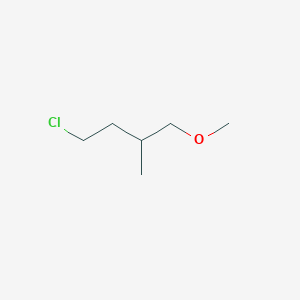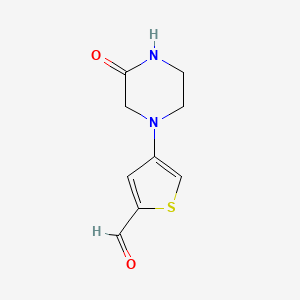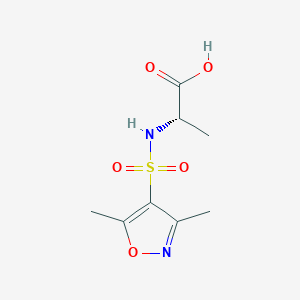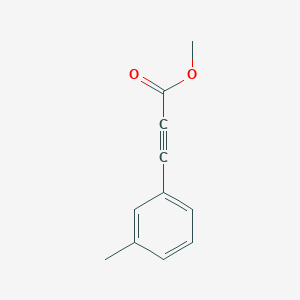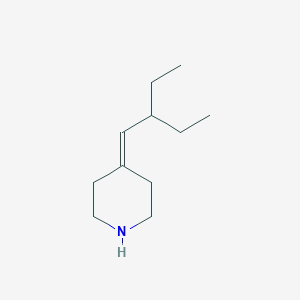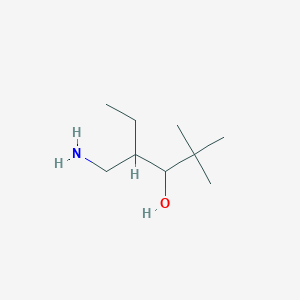
3,4-Difluoropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and a carboxylic acid group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Difluoropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium fluoride (KF) and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylates or alcohols derived from the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-difluoropyridine-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms enhance the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Difluoropyridine-4-carboxylic acid
- 2,5-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 3,4-Difluoropyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C6H3F2NO2 |
|---|---|
Molekulargewicht |
159.09 g/mol |
IUPAC-Name |
3,4-difluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |
InChI-Schlüssel |
RFBVUSHGJRICPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
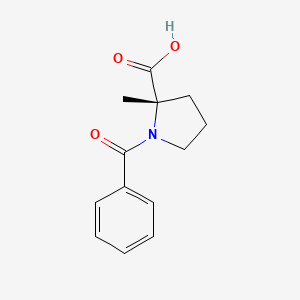
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
